Ethyl 2-amino-3-phenylpropanoate hydrochloride
Overview
Description
S-Adenosylmethionine is a naturally occurring sulfonium compound found in all living cells. It plays a crucial role in various biochemical processes, primarily as a methyl group donor in transmethylation reactions. This compound is synthesized from adenosine triphosphate and methionine by the enzyme methionine adenosyltransferase. S-Adenosylmethionine is involved in the synthesis of hormones, neurotransmitters, nucleic acids, proteins, and lipids, making it essential for cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosylmethionine is synthesized enzymatically from methionine and adenosine triphosphate by methionine adenosyltransferase. The reaction occurs in the presence of magnesium ions and is highly specific. The enzyme catalyzes the transfer of the adenosyl group from adenosine triphosphate to the sulfur atom of methionine, forming S-Adenosylmethionine .
Industrial Production Methods: Industrial production of S-Adenosylmethionine typically involves the use of recombinant strains of Escherichia coli engineered to overexpress methionine adenosyltransferase. The enzyme is immobilized on a solid support to enhance stability and reusability. The reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-Adenosylmethionine undergoes various biochemical reactions, including:
Methylation: Transfers a methyl group to substrates such as DNA, RNA, proteins, and lipids.
Transsulfuration: Converts to S-adenosylhomocysteine, which is further metabolized to homocysteine.
Aminopropylation: Involved in the synthesis of polyamines
Common Reagents and Conditions:
Methylation Reactions: Typically involve methyltransferases and occur under physiological conditions.
Transsulfuration Reactions: Require the presence of specific enzymes such as cystathionine beta-synthase.
Aminopropylation Reactions: Catalyzed by enzymes like spermidine synthase
Major Products:
Methylation: Produces methylated substrates and S-adenosylhomocysteine.
Transsulfuration: Produces homocysteine and other sulfur-containing compounds.
Aminopropylation: Produces polyamines such as spermidine and spermine
Scientific Research Applications
S-Adenosylmethionine has a wide range of applications in scientific research:
Chemistry: Used as a methyl donor in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a critical role in epigenetic regulation through DNA and histone methylation.
Medicine: Used as a therapeutic agent for treating liver diseases, depression, and osteoarthritis. It is also being investigated for its potential in treating neurodegenerative diseases and cancer.
Industry: Employed in the production of pharmaceuticals, nutraceuticals, and as a dietary supplement
Mechanism of Action
S-Adenosylmethionine exerts its effects primarily through the donation of methyl groups in transmethylation reactions. It interacts with various methyltransferases to transfer its methyl group to substrates such as DNA, RNA, proteins, and lipids. This methylation process regulates gene expression, protein function, and lipid metabolism. Additionally, S-Adenosylmethionine is involved in the synthesis of polyamines and the transsulfuration pathway, contributing to cellular growth, repair, and detoxification .
Comparison with Similar Compounds
S-Adenosylhomocysteine: A product of S-Adenosylmethionine metabolism, involved in the regulation of methylation reactions.
Methionine: The precursor of S-Adenosylmethionine, involved in protein synthesis and methylation reactions.
Adenosine Triphosphate: Provides the adenosyl group for the synthesis of S-Adenosylmethionine
Uniqueness: S-Adenosylmethionine is unique due to its role as a universal methyl donor in biological systems. Its ability to participate in multiple biochemical pathways, including transmethylation, transsulfuration, and aminopropylation, distinguishes it from other similar compounds. Additionally, its involvement in epigenetic regulation and cellular metabolism highlights its critical importance in maintaining cellular function and health .
Properties
IUPAC Name |
ethyl 2-amino-3-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQPLFYTKMCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941733 | |
Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19881-53-9 | |
Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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